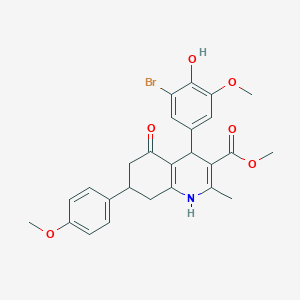
METHYL 4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-(4-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL 4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-(4-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is a complex organic compound with potential applications in various scientific fields. Its structure includes multiple functional groups, making it a versatile molecule for chemical reactions and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-(4-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE involves several steps:
Starting Materials: The synthesis begins with the preparation of the core quinoline structure.
Bromination: Introduction of the bromine atom at the 3-position of the phenyl ring.
Hydroxylation and Methoxylation: Addition of hydroxyl and methoxy groups to the phenyl ring.
Carboxylation: Introduction of the carboxylate group to the quinoline structure.
Methylation: Methylation of the carboxylate group to form the final ester.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and precise control of reaction conditions to ensure high yield and purity. The process would include:
Optimization of Reaction Conditions: Temperature, pressure, and pH control.
Purification: Techniques such as crystallization, distillation, and chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
METHYL 4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-(4-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of the quinoline ring to form dihydroquinoline derivatives.
Substitution: Halogen substitution reactions at the bromine site.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Applications De Recherche Scientifique
METHYL 4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-(4-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor function.
Affecting Cellular Pathways: Influencing signaling pathways and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (3-bromo-5-hydroxy-4-methoxyphenyl)acetate
- β-(3-Bromo-4-hydroxy-5-methoxyphenyl)alanine
Propriétés
Formule moléculaire |
C26H26BrNO6 |
|---|---|
Poids moléculaire |
528.4g/mol |
Nom IUPAC |
methyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C26H26BrNO6/c1-13-22(26(31)34-4)23(16-9-18(27)25(30)21(12-16)33-3)24-19(28-13)10-15(11-20(24)29)14-5-7-17(32-2)8-6-14/h5-9,12,15,23,28,30H,10-11H2,1-4H3 |
Clé InChI |
JSTYJSLFLIVBIP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)OC)C4=CC(=C(C(=C4)Br)O)OC)C(=O)OC |
SMILES canonique |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)OC)C4=CC(=C(C(=C4)Br)O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


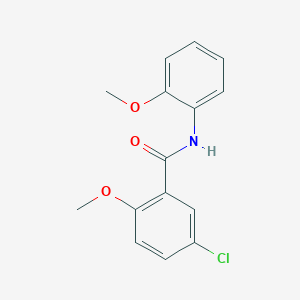
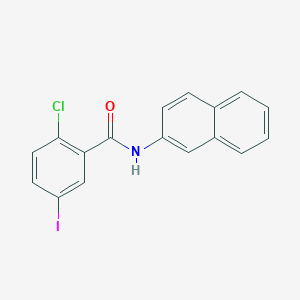
![5-bromo-N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-chlorobenzamide](/img/structure/B407858.png)
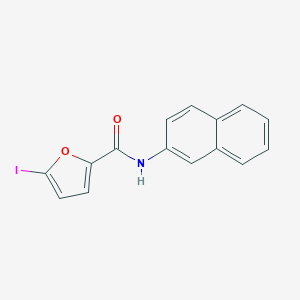
![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3,4-dimethylbenzamide](/img/structure/B407863.png)
![2,3-dichloro-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B407864.png)
![5-iodo-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B407865.png)
![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-isopropoxybenzamide](/img/structure/B407866.png)
![3-bromo-N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide](/img/structure/B407867.png)
![[1,1'-Biphenyl]-4-yl (4-bromophenoxy)acetate](/img/structure/B407869.png)

![2-[2-(6-methyl-4-oxo-4H-chromen-3-yl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B407874.png)
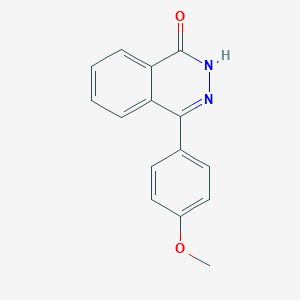
![3-{[4-(2,6-dimethoxybenzoyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole](/img/structure/B407876.png)
